

Molecular formula C₁₁H₁₄O structural isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Cyclopropyl-1-phenylethanol*

Cat. No.: *B1583672*

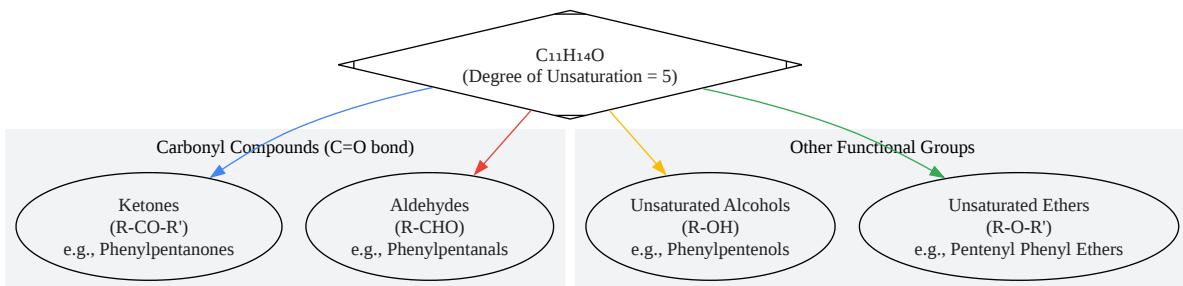
[Get Quote](#)

An In-Depth Technical Guide to the Structural Isomers of C₁₁H₁₄O

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C₁₁H₁₄O represents a diverse landscape of structural isomers, each possessing unique physicochemical properties, spectroscopic signatures, and potential biological activities. This guide provides a comprehensive exploration of these isomers, moving beyond simple enumeration to delve into the causality behind their structural differentiation and the analytical strategies required for their unambiguous identification. As a self-validating manual, it combines foundational principles with field-proven protocols, offering researchers an authoritative resource for navigating the complexities of C₁₁H₁₄O isomerism in a drug discovery and development context.


Foundational Principles: Degree of Unsaturation and Isomer Classification

The first step in characterizing any molecular formula is to determine its degree of unsaturation (DoU). The DoU provides immediate insight into the possible presence of rings and/or multiple bonds, fundamentally constraining the universe of possible structures.

For C₁₁H₁₄O, the calculation is as follows: DoU = C + 1 - (H/2) = 11 + 1 - (14/2) = 5

A DoU of five is highly indicative of an aromatic ring (which accounts for four degrees: one ring and three double bonds) plus one additional double bond or ring. This insight allows for a

logical classification of the major isomer families. The presence of an oxygen atom introduces several key functional group possibilities, including ketones, aldehydes, alcohols, and ethers.

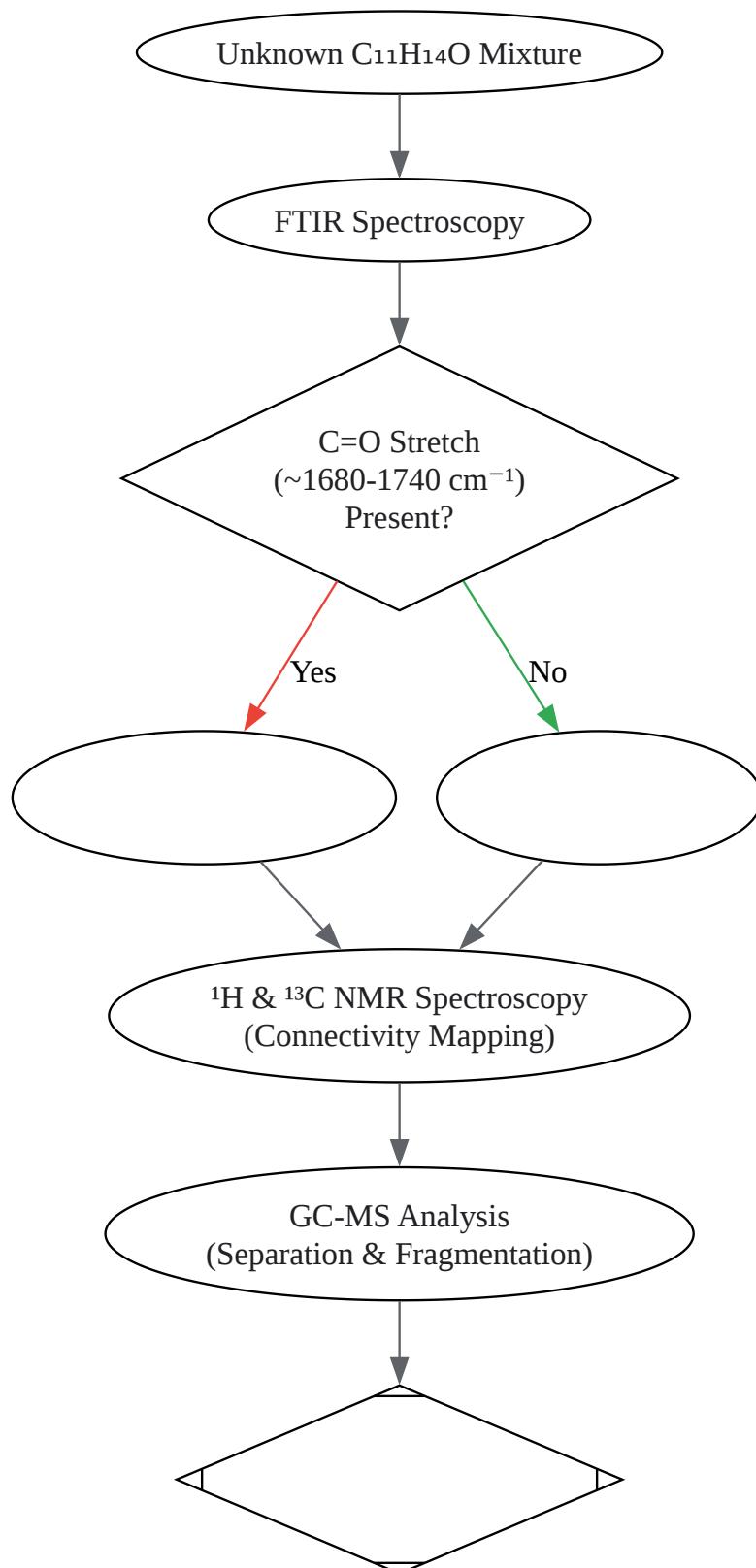
[Click to download full resolution via product page](#)

Ketone Isomers

This class features a carbonyl group (C=O) within the carbon chain. Given the C₁₁ formula and the requisite benzene ring, common examples are phenyl-substituted pentanones or methyl-substituted phenyl-butanones. The position of the phenyl group and the carbonyl group relative to each other creates multiple positional isomers.

- 1-Phenylpentan-2-one: A benzyl group attached to a propyl ketone.[1][2]
- 4-Phenylpentan-2-one: Features a chiral center at the carbon bearing the phenyl group.[3]
- 5-Phenylpentan-2-one: A phenyl group is located at the terminus of a four-carbon chain attached to a methyl ketone.[4]
- Isovalerophenone (3-Methyl-1-phenylbutan-1-one): An aromatic ketone where the carbonyl is directly attached to the benzene ring.[5]

Aldehyde Isomers


In aldehydes, the carbonyl group is located at the end of a carbon chain. Like ketones, these can have various phenyl-substituted pentanal structures, differing in the branching of the alkyl chain or the position of the phenyl substituent.

Unsaturated Alcohol and Ether Isomers

To satisfy the DoU of five, isomers containing an alcohol (-OH) or ether (R-O-R') group must also contain an additional double bond in the non-aromatic portion of the molecule or a second ring system. Examples include phenylpentenol or pentenyl phenyl ether isomers.

Analytical Strategy for Isomer Differentiation

Distinguishing between structural isomers requires a multi-technique analytical approach. Since isomers share the same molecular weight (162.23 g/mol), mass spectrometry alone is insufficient for identification, though fragmentation patterns are crucial.^{[1][3][4]} A combination of spectroscopic and chromatographic methods is essential for unambiguous structure elucidation.

[Click to download full resolution via product page](#)

Infrared (IR) Spectroscopy: The Functional Group Litmus Test

IR spectroscopy is the ideal first step. Its power lies in the rapid identification of key functional groups, which immediately narrows the field of possible isomers.

- Causality: The vibrational frequency of a bond is determined by the masses of the bonded atoms and the bond strength. The strong C=O double bond in ketones and aldehydes results in a characteristic, intense absorption that is absent in alcohols and ethers.
- Key Absorptions:
 - Ketones/Aldehydes: A strong, sharp peak between 1680-1740 cm^{-1} . Conjugation with the phenyl ring typically shifts this to the lower end of the range (e.g., $\sim 1685 \text{ cm}^{-1}$ for isovalerophenone).
 - Alcohols: A broad, prominent peak in the 3200-3600 cm^{-1} region due to O-H stretching.
 - Ethers: A distinct C-O stretching peak in the 1000-1300 cm^{-1} region.
 - All Aromatic Isomers: Peaks around 3000-3100 cm^{-1} (aromatic C-H stretch) and 1450-1600 cm^{-1} (C=C ring stretch).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

^1H and ^{13}C NMR provide the most detailed structural information, revealing the connectivity of the atoms.

- Causality: The chemical shift of a nucleus is determined by its local electronic environment. Electronegative atoms (like oxygen) and anisotropic systems (like a phenyl ring) deshield nearby nuclei, shifting their signals downfield. Spin-spin coupling provides information about adjacent, non-equivalent protons.
- Distinguishing Features:
 - Aromatic Protons: A complex multiplet between 7.0-8.0 ppm.

- Aldehyde Proton: A highly deshielded singlet at 9.0-10.0 ppm (a definitive marker).
- Protons α to Carbonyl: Signals between 2.0-2.7 ppm. The splitting pattern here is key to determining the structure of the adjacent alkyl chain.
- Protons on Carbon Bearing an -OH or -OR Group: Signals typically found between 3.5-4.5 ppm.

Isomer Example	Key ^1H NMR Signals (approx. ppm)	Distinguishing Feature
1-Phenylpentan-2-one ^[6]	~ 3.6 (s, 2H, $-\text{CH}_2\text{Ph}$), ~ 2.4 (t, 2H, $-\text{COCH}_2-$), ~ 0.9 (t, 3H, $-\text{CH}_3$)	Singlet at ~ 3.6 ppm for the benzylic protons ($\text{C}_6\text{H}_5\text{CH}_2-$).
4-Phenylpentan-2-one ^[3]	~ 7.2 (m, 5H, Ar-H), ~ 3.3 (m, 1H, $-\text{CHPh}$), ~ 2.1 (s, 3H, $-\text{COCH}_3$), ~ 1.2 (d, 3H, $-\text{CHCH}_3$)	Singlet at ~ 2.1 ppm for the methyl ketone protons and a doublet at ~ 1.2 ppm.
Isovalerophenone ^[5]	~ 7.9 (d, 2H, ortho-Ar-H), ~ 2.8 (d, 2H, $-\text{COCH}_2-$), ~ 2.2 (m, 1H, $-\text{CH}(\text{CH}_3)_2$), ~ 1.0 (d, 6H, $-\text{CH}(\text{CH}_3)_2$)	Downfield aromatic doublet (~ 7.9 ppm) due to direct conjugation with the carbonyl group.

Mass Spectrometry (MS): Separation and Fragmentation

When coupled with Gas Chromatography (GC), MS is a powerful tool for separating isomers and confirming their structure through fragmentation analysis.^{[7][8]}

- Causality: Isomers often have slightly different polarities and boiling points, allowing for their separation on a GC column.^[9] Upon ionization, the molecular ion (m/z 162) fragments in predictable ways based on the stability of the resulting carbocations and neutral losses.
- Key Fragmentation Pathways:
 - Molecular Ion (M^+): A peak at $m/z = 162$ confirms the molecular formula.^[10]

- **Benzylic Cleavage:** For isomers with a benzyl group ($C_6H_5CH_2-$), a prominent peak at $m/z = 91$ is expected from the stable benzyl cation. This is a key fragment for 1-phenylpentan-2-one.
- **Acylium Ion Formation:** For aromatic ketones like isovalerophenone, cleavage of the bond alpha to the carbonyl yields a stable benzoyl cation at $m/z = 105$ ($[C_6H_5CO]^+$).
- **McLafferty Rearrangement:** Ketones and aldehydes with a hydrogen atom on the gamma (γ) carbon can undergo this characteristic rearrangement, leading to a neutral alkene loss and a charged enol fragment. This is a powerful diagnostic tool for determining the position of the carbonyl group.

Experimental Protocols

Adherence to validated protocols is paramount for reproducible and trustworthy results.

Protocol: GC-MS Analysis of $C_{11}H_{14}O$ Isomers

This protocol outlines a standard method for the separation and analysis of volatile isomers.

- **Sample Preparation:**
 1. Prepare a 100 ppm stock solution of the isomer mixture in a high-purity solvent (e.g., dichloromethane or hexane).
 2. Perform serial dilutions to create working standards (e.g., 10 ppm, 1 ppm).
 3. Self-Validation: Prepare a solvent blank to run between sample sets to check for system contamination and carryover.
- **Instrumentation & Conditions:**
 - **Gas Chromatograph:** Agilent 8890 GC or equivalent.
 - **Column:** A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID x 0.25 μ m film thickness) is an excellent starting point, as it separates based on boiling point and polarity differences.

- Injection: 1 μ L injection volume, split mode (e.g., 50:1 split ratio), injector temperature 250°C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Hold: 5 minutes at 280°C.
 - Causality: This temperature program ensures separation of volatile components at the beginning while allowing higher-boiling isomers to elute in a reasonable time with sharp peaks.
- Mass Spectrometer Conditions:
 - MS Detector: Agilent 5977 MSD or equivalent.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
- Data Analysis:
 1. Identify peaks corresponding to different isomers based on their retention times.
 2. Extract the mass spectrum for each peak.
 3. Confirm the molecular ion at m/z 162.
 4. Analyze the fragmentation pattern, comparing it to known pathways (benzylic cleavage, acylium ions, etc.) and library databases (e.g., NIST) to identify each isomer.

Protocol: ^1H NMR Sample Preparation and Analysis

This protocol ensures high-quality data for structural elucidation.

- Sample Preparation:

1. Weigh approximately 5-10 mg of the purified isomer into a clean, dry vial.
2. Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
3. Causality: Deuterated solvents are used because deuterium (^2H) resonates at a much different frequency than protons (^1H), making the solvent invisible in the ^1H NMR spectrum.
4. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is needed. TMS is inert and its 12 equivalent protons produce a single sharp peak defined as 0.0 ppm.
5. Vortex the vial until the sample is fully dissolved.
6. Transfer the solution to a 5 mm NMR tube using a pipette with a cotton or glass wool plug to filter any particulate matter.

- Instrumental Analysis:

1. Insert the NMR tube into the spectrometer (e.g., Bruker 400 MHz Avance).
2. Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe, and shimming to optimize magnetic field homogeneity.
3. Causality: Shimming is critical for achieving high-resolution spectra with sharp, well-defined peaks. An inhomogeneous field leads to broad, distorted signals.
4. Acquire the ^1H spectrum using standard parameters (e.g., 16 scans, 1-second relaxation delay).
5. Process the data: Apply Fourier transform, phase correction, and baseline correction.

6. Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or the TMS peak to 0.0 ppm.
7. Integrate the signals to determine the relative number of protons for each peak.
8. Analyze the chemical shifts, splitting patterns (multiplicity), and integration values to deduce the molecular structure.

Conclusion

The structural isomers of $\text{C}_{11}\text{H}_{14}\text{O}$ provide a compelling case study in the importance of a rigorous, multi-faceted analytical approach in chemical and pharmaceutical research. While all share a common molecular formula, their distinct structures, arising from different arrangements of a phenyl ring and an oxygen-containing C_5 chain, lead to unique spectral fingerprints. By systematically applying foundational principles and validated protocols in IR, NMR, and GC-MS, researchers can confidently navigate this isomeric complexity, ensuring the correct identification, purification, and ultimately, the safe and effective development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Phenyl-2-pentanone | $\text{C}_{11}\text{H}_{14}\text{O}$ | CID 81188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-PHENYL-2-PENTANONE | 6683-92-7 [chemicalbook.com]
- 3. 4-Phenylpentan-2-one | $\text{C}_{11}\text{H}_{14}\text{O}$ | CID 86636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Phenyl-2-pentanone | $\text{C}_{11}\text{H}_{14}\text{O}$ | CID 16701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isovalerophenone | $\text{C}_{11}\text{H}_{14}\text{O}$ | CID 68493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-PHENYL-2-PENTANONE(6683-92-7) 1H NMR spectrum [chemicalbook.com]
- 7. vurup.sk [vurup.sk]
- 8. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]

- 9. quora.com [quora.com]
- 10. Solved Fragmentation patterns can help distinguish | Chegg.com [chegg.com]
- To cite this document: BenchChem. [Molecular formula C11H14O structural isomers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583672#molecular-formula-c11h14o-structural-isomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com